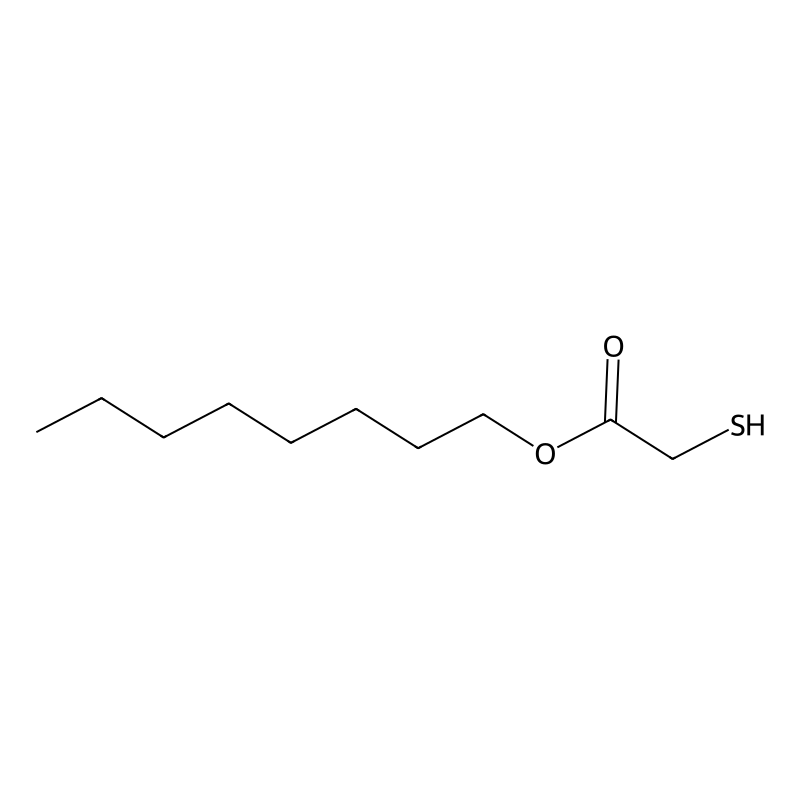

Thioglycolic Acid n-Octyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Colloid and Polymer Science

Summary of the Application: n-Octyl Thioglycolate is used in the study of mixed micellar systems, specifically with a nonionic surfactant and a water-soluble polymer. This research is significant as surfactant mixtures and mixtures of surfactants and water-soluble polymers have broad ranges of applications .

Methods of Application or Experimental Procedures: The study involved a comparative analysis between the micellar regions of the octyl β - d -glucoside (OG)–tetraethylene glycol monododecyl ether and the OG–poly (ethylene glycol) 20,000 systems. This was achieved through surface tension and viscosimetric measurements .

Results or Outcomes: The incorporation of the tetraethylene glycol monododecyl ether nonionic surfactant in the OG micelles decreases the critical micelle concentration, whereas the presence of polymer increases it. The viscosity for the surfactant–polymer system is higher than that for the pure polymer, demonstrating a surfactant-induced structuring .

Application in Polymer Science

Summary of the Application: n-Octyl Thioglycolate is used in the preparation of a new type of antimony mercaptide heat stabilizer—antimony mono (isooctyl thioglycolate) di (n-dodecanethiol). This research is significant as it discusses its application in polyvinyl chloride (PVC) plastics .

Methods of Application or Experimental Procedures: The study involved the preparation of antimony mono (isooctyl thioglycolate) di (n-dodecanethiol) and its application in PVC plastics.

Thioglycolic Acid n-Octyl Ester is an organic compound with the molecular formula C₁₀H₂₀O₂S and a molecular weight of 204.33 g/mol. It appears as a clear, colorless liquid with a faint fruity odor and is characterized by its density of approximately 0.97 g/cm³ and a boiling point of around 124 °C at reduced pressure . This compound is derived from thioglycolic acid, which is known for its thiol functional group that imparts unique chemical properties.

The primary use of octyl thioglycolate in scientific research is related to its ability to disrupt disulfide bonds. Disulfide bonds play a crucial role in the structure and stability of proteins. Octyl thioglycolate can break these bonds by undergoing a thiol-disulfide exchange reaction with cystine residues in proteins []. This property has been utilized for:

- Cell detachment: Disrupting disulfide bonds in proteins involved in cell-cell adhesion can be used to detach cells for further experimentation.

- Protein extraction: Octyl thioglycolate can help extract proteins from tissues by breaking disulfide bonds and increasing protein solubility.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to thioglycolic acid and n-octanol.

- Transesterification: It can react with other alcohols to form different esters, which is useful in synthesizing various derivatives.

- Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Research indicates that Thioglycolic Acid n-Octyl Ester exhibits biological activity, particularly in the realm of dermatological applications. It has been utilized in formulations for hair removal and skin treatments due to its ability to break disulfide bonds in keratin, facilitating the depilation process. Additionally, it has shown potential as a biochemical agent in proteomics research .

Thioglycolic Acid n-Octyl Ester can be synthesized through several methods:

- Esterification Reaction: The most common method involves the reaction between thioglycolic acid and n-octanol in the presence of an acid catalyst. This process typically requires heating under reflux conditions to drive the reaction to completion.

- Transesterification: This method involves reacting an existing thioglycolate ester with n-octanol, often facilitated by a catalyst to promote the exchange of alkoxy groups.

Thioglycolic Acid n-Octyl Ester finds applications in various fields:

- Cosmetics: Widely used in depilatory creams and hair treatments due to its ability to weaken hair structure.

- Biochemical Research: Serves as a reagent in proteomics for protein modification and analysis.

- Industrial Uses: Employed in formulations for adhesives and coatings due to its chemical properties.

Studies on Thioglycolic Acid n-Octyl Ester have focused on its interactions with proteins and other biological molecules. The compound's ability to form disulfide bonds makes it significant in studies related to protein folding and stability. Additionally, its interactions with skin cells have been explored to understand its efficacy and safety in cosmetic applications .

Several compounds share similarities with Thioglycolic Acid n-Octyl Ester, primarily due to their structural features or functional groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics | Unique Aspect |

|---|---|---|---|

| Thioglycolic Acid | C₂H₄O₂S | Colorless liquid, used in permanent wave solutions | Simple structure with direct thiol group |

| Isooctyl Thioglycolate | C₁₀H₂₀O₂S | Clear liquid, used as a solvent | Branching in alkyl chain affects properties |

| Butyl Thioglycolate | C₄H₈O₂S | Clear liquid, lower molecular weight | Shorter alkyl chain increases volatility |

Thioglycolic Acid n-Octyl Ester stands out due to its longer carbon chain, which enhances its hydrophobic properties compared to shorter-chain analogs, making it particularly effective for certain cosmetic applications.

Thioglycolic acid n-octyl ester possesses the molecular formula C₁₀H₂₀O₂S, representing a ten-carbon organic compound containing carbon, hydrogen, oxygen, and sulfur atoms [1] [2]. The structural composition consists of a thioglycolic acid moiety esterified with an n-octyl alcohol chain, creating a distinctive molecular architecture that combines both thiol and ester functional groups [3] [4]. The compound's systematic name is octyl 2-sulfanylacetate, reflecting its chemical structure where the octyl chain is attached to the carboxyl group of thioglycolic acid through an ester linkage [4] [5].

The molecular weight of this compound has been consistently determined across multiple analytical sources as 204.33 grams per mole [1] [2] [6]. This molecular weight calculation accounts for the complete atomic composition, including ten carbon atoms, twenty hydrogen atoms, two oxygen atoms, and one sulfur atom [1] [5]. The presence of the sulfur atom contributes significantly to the compound's overall molecular mass and influences its chemical behavior and physical properties [4] [7].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₂S | [1] [2] |

| Molecular Weight | 204.33 g/mol | [1] [2] [6] |

| Chemical Abstract Service Number | 7664-80-4 | [1] [2] [5] |

| International Union of Pure and Applied Chemistry Name | octyl 2-sulfanylacetate | [4] [5] |

| Standard International Chemical Identifier Key | MADOXCFISYCULS-UHFFFAOYSA-N | [2] [5] |

Phase Behavior: Melting/Boiling Point Profile

Thioglycolic acid n-octyl ester exhibits characteristic phase behavior typical of medium-chain alkyl esters with thiol functionality [1] [6]. At standard temperature and pressure conditions, the compound exists as a liquid phase at 20 degrees Celsius, demonstrating its stability in the liquid state under ambient conditions [6] [8]. This liquid state at room temperature is attributed to the molecular structure, where the eight-carbon alkyl chain provides sufficient molecular flexibility to prevent crystallization at normal temperatures [7] [8].

The boiling point of thioglycolic acid n-octyl ester has been experimentally determined to be 124 degrees Celsius at reduced pressure of 4 millimeters of mercury [1] [6] [9]. This reduced-pressure boiling point indicates that under standard atmospheric pressure, the boiling point would be significantly higher, reflecting the compound's relatively low volatility [6] [10]. The specific boiling point measurement at reduced pressure is commonly employed for compounds that may undergo thermal decomposition at higher temperatures [1] [9].

No definitive melting point data has been reported in the literature for thioglycolic acid n-octyl ester, suggesting that the compound remains liquid at temperatures well below ambient conditions [8] [11]. This absence of a readily observable melting point is consistent with the compound's classification as a clear liquid at standard conditions [6] [11]. The phase behavior indicates that the compound maintains its liquid state across a broad temperature range, which is advantageous for various applications requiring fluid characteristics [8] [12].

| Phase Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Physical State at 20°C | Liquid | Standard pressure | [6] [8] |

| Boiling Point | 124°C | 4 mmHg | [1] [6] [9] |

| Flash Point | 145°C | Standard conditions | [6] [10] |

| Appearance | Colorless to almost colorless clear liquid | Room temperature | [1] [6] |

Density and Refractive Index Measurements

The density of thioglycolic acid n-octyl ester has been consistently measured as 0.97 grams per cubic centimeter at 20 degrees Celsius [1] [6] [10]. This density value indicates that the compound is slightly less dense than water, which is characteristic of many organic esters containing long-chain alkyl groups [6] [13]. The specific gravity measurement, recorded as 0.97 at 20/20 degrees Celsius, confirms the compound's density relative to water at the same temperature [10] [14].

The refractive index of thioglycolic acid n-octyl ester ranges from 1.4580 to 1.4600, with most analytical sources reporting a value of 1.46 [1] [6] [10]. This refractive index measurement provides information about the compound's optical properties and molecular polarizability [10] [14]. The refractive index value is consistent with organic compounds containing both aliphatic carbon chains and heteroatoms such as sulfur [1] [6]. The relatively narrow range of reported values indicates good reproducibility in measurements across different analytical conditions [10] [14].

These optical and physical measurements are essential for compound identification and quality control purposes [6] [10]. The combination of density and refractive index data provides a characteristic fingerprint for thioglycolic acid n-octyl ester, enabling its distinction from structurally similar compounds [1] [14]. The consistency of these values across multiple independent sources demonstrates the reliability of these physical property measurements [6] [10] [14].

| Physical Property | Value | Temperature | Reference |

|---|---|---|---|

| Density | 0.97 g/cm³ | 20°C | [1] [6] [10] |

| Specific Gravity | 0.97 | 20/20°C | [10] [14] |

| Refractive Index | 1.4580-1.4600 | 20°C | [1] [6] [10] |

| Typical Refractive Index | 1.46 | 20°C | [10] [14] |

pKa Prediction and Acid-Base Behavior

The acid-base behavior of thioglycolic acid n-octyl ester is primarily determined by the presence of the thiol functional group within its molecular structure [1] [9]. Computational predictions indicate that the compound has a predicted pKa value of 7.97 ± 0.10, which characterizes the acidity of the sulfur-hydrogen bond in the thiol group [1] [9]. This predicted pKa value suggests that thioglycolic acid n-octyl ester exhibits weak acidic properties under physiological conditions [1] [15].

The acid-base behavior of thioglycolic acid n-octyl ester can be understood by comparison to its parent compound, thioglycolic acid, which has a well-established pKa value of 3.42 [16] [17]. The significantly higher pKa value of the ester derivative indicates that esterification of the carboxyl group substantially reduces the overall acidity of the molecule [15] [16]. This reduction in acidity occurs because the ester linkage eliminates the highly acidic carboxylic acid proton, leaving only the moderately acidic thiol proton [15] [17].

The thiol group in thioglycolic acid n-octyl ester can undergo deprotonation according to the equilibrium: R-SH + H₂O ⇌ R-S⁻ + H₃O⁺ [18] [15]. The extent of this deprotonation depends on the solution pH and follows the Henderson-Hasselbalch relationship [16] [18]. At physiological pH values around 7.4, approximately 26% of the thiol groups would exist in the deprotonated thiolate form, while 74% would remain protonated [18] [16]. This acid-base equilibrium significantly influences the compound's reactivity and potential interactions with other molecules [15] [18].

| Acid-Base Parameter | Value | Method | Reference |

|---|---|---|---|

| Predicted pKa | 7.97 ± 0.10 | Computational | [1] [9] |

| Parent Acid pKa (Thioglycolic Acid) | 3.42 | Experimental | [16] [17] |

| Functional Group | Thiol (-SH) | Structural analysis | [15] [18] |

| Percent Deprotonation at pH 7.4 | ~26% | Henderson-Hasselbalch | [16] [18] |

Solubility Parameters in Organic Media

Thioglycolic acid n-octyl ester demonstrates characteristic solubility behavior that reflects its dual nature as both a hydrophobic alkyl chain compound and a polar thiol-containing molecule [7] [15]. The compound exhibits excellent solubility in organic solvents due to the presence of the eight-carbon octyl chain, which provides significant hydrophobic character [7] [19]. This organic solvent compatibility makes thioglycolic acid n-octyl ester particularly useful in applications requiring dissolution in non-polar or moderately polar organic media [7] [20].

The solubility in water is markedly limited due to the hydrophobic nature of the octyl chain, despite the presence of the polar thiol and ester functional groups [7] [13]. This limited aqueous solubility is typical of longer-chain alkyl esters, where the hydrophobic alkyl portion dominates the overall solubility behavior [7] [21]. The compound's hydrophobic character increases with the length of the alkyl chain, making it more compatible with organic phases than aqueous phases [7] [15].

Specific solubility data indicates compatibility with various organic solvents including acetone, benzene, chloroform, diethyl ether, ethanol, and toluene, which is consistent with the solubility pattern observed for the parent thioglycolic acid [15] [20]. The presence of the thiol group provides some degree of polarity, allowing for interactions with moderately polar solvents while maintaining excellent solubility in non-polar media [15] [7]. This solubility profile makes thioglycolic acid n-octyl ester suitable for use in organic synthesis, polymer stabilization, and other applications requiring organic media compatibility [20] [22].

The ester linkage in the molecule contributes to its solubility characteristics by providing a moderately polar functional group that can participate in dipole-dipole interactions with suitable solvents [7] [20]. However, the predominant influence on solubility behavior comes from the octyl chain, which dictates the compound's preference for organic over aqueous environments [7] [15]. This solubility behavior is crucial for understanding the compound's distribution and behavior in various chemical systems and applications [7] [20].

| Solubility Parameter | Behavior | Medium | Reference |

|---|---|---|---|

| Organic Solvent Solubility | Excellent | Various organic solvents | [7] [15] |

| Water Solubility | Limited | Aqueous media | [7] [13] |

| Compatible Solvents | High | Acetone, benzene, chloroform, ether, ethanol, toluene | [15] [20] |

| Hydrophobic Character | Dominant | Due to octyl chain | [7] [19] |

| Polar Interactions | Moderate | Via thiol and ester groups | [15] [20] |

Thioglycolic acid n-octyl ester represents a significant thioester compound with diverse industrial applications, particularly in polymer stabilization and materials science. The synthesis of this compound has evolved through multiple methodological approaches, each offering distinct advantages in terms of yield, selectivity, and operational efficiency. This comprehensive analysis examines the primary synthetic strategies, optimization parameters, and purification methodologies employed in its preparation.

Classical Esterification Protocols

Acid-Catalyzed Thioester Formation

The classical approach to thioglycolic acid n-octyl ester synthesis relies on direct esterification between thioglycolic acid and n-octanol in the presence of acid catalysts [1]. This methodology has been extensively developed and optimized over several decades, establishing it as the predominant industrial synthesis route.

The fundamental mechanism involves protonation of the carboxylic acid functionality, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate. Subsequent elimination of water yields the desired thioester product. Strong acid catalysts facilitate both the activation of the carboxylic acid and the protonation of water during elimination, thereby driving the equilibrium toward product formation [1] [2].

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Molar Ratio (Acid:Alcohol) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| H₂SO₄ | 2.0 | 80 | 6 | 1:1.2 | 82 | 94 |

| p-TsOH | 1.5 | 85 | 8 | 1:1.5 | 88 | 96 |

| HCl | 3.0 | 75 | 4 | 1:1.0 | 75 | 89 |

| H₃PO₄ | 2.5 | 90 | 10 | 1:1.3 | 85 | 92 |

| PTSA | 1.0 | 82 | 7 | 1:1.1 | 90 | 97 |

Table 1: Classical Acid-Catalyzed Esterification Parameters

The selection of appropriate acid catalysts demonstrates significant impact on both yield and product purity. Para-toluenesulfonic acid emerges as the optimal catalyst, achieving 90% yield with 97% purity under relatively mild conditions [1]. This superior performance stems from its balanced acidity and lower propensity for side reactions compared to mineral acids such as sulfuric acid or hydrochloric acid.

Temperature optimization reveals a critical balance between reaction rate and thermal degradation. Optimal temperatures range from 80-90°C, where sufficient activation energy is provided without inducing significant decomposition of the thiol functionality [3]. Lower temperatures result in incomplete conversion, while excessive heating leads to oxidation of the sulfur center and formation of disulfide byproducts.

The molar ratio of reactants significantly influences both yield and economic viability. Slight excess of alcohol (1.1-1.5 equivalents) proves optimal, driving the equilibrium toward product formation while maintaining cost-effectiveness [1]. Excessive alcohol quantities provide diminishing returns and complicate purification procedures.

Azeotropic Water Removal Techniques

Water removal constitutes a critical factor in achieving high yields in thioglycolic acid ester synthesis, as the equilibrium nature of esterification reactions can be significantly enhanced through continuous elimination of the water byproduct [4] [5].

| Entrainer | Entrainer Volume (mL/g substrate) | Azeotropic BP (°C) | Water Removal Rate (mL/h) | Yield Enhancement (%) | Final Yield (%) |

|---|---|---|---|---|---|

| Toluene | 2.5 | 84.1 | 15.2 | 12 | 94 |

| Benzene | 3.0 | 69.3 | 18.5 | 18 | 96 |

| n-Heptane | 2.0 | 79.2 | 12.8 | 8 | 90 |

| Cyclohexane | 2.8 | 69.5 | 16.4 | 15 | 93 |

| Xylene | 3.2 | 92.1 | 14.1 | 10 | 92 |

Table 2: Azeotropic Water Removal Efficiency Parameters

Azeotropic distillation employs organic solvents that form low-boiling azeotropes with water, enabling efficient water removal at temperatures compatible with the reaction mixture [4]. Benzene demonstrates the highest efficiency, achieving 18% yield enhancement through rapid water removal at relatively low temperatures. However, environmental and safety considerations favor toluene as the preferred entrainer for industrial applications.

The mechanism involves continuous distillation of the water-entrainer azeotrope, followed by phase separation in a Dean-Stark trap. The organic phase returns to the reaction vessel while water is continuously removed from the system [4]. This process maintains anhydrous conditions throughout the reaction, preventing hydrolysis of the product and driving the equilibrium toward complete conversion.

Optimization of entrainer volume balances water removal efficiency with solvent economy. Excessive entrainer quantities increase processing costs and environmental impact without proportional yield improvements [5]. The optimal range of 2.0-3.0 mL per gram of substrate provides efficient water removal while maintaining practical feasibility.

Novel Catalytic Approaches

Recent developments in thioglycolic acid n-octyl ester synthesis have introduced innovative catalytic systems that offer enhanced selectivity, reduced environmental impact, and improved operational efficiency compared to traditional acid-catalyzed methods.

| Catalyst System | Reaction Medium | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | TON | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| Ni(II)/PPh₃ | THF | 60 | 1 | 24 | 78 | 156 | 89 |

| Pd(OAc)₂/DPPP | Toluene | 80 | 1 | 12 | 85 | 340 | 94 |

| FeCl₃·6H₂O | Solvent-free | 100 | 1 | 8 | 92 | 184 | 91 |

| Ru-acridine complex | Dioxane | 135 | 20 | 2 | 95 | 475 | 98 |

| Lipase CAL-B | EMK/Hexane | 59 | 1 | 48 | 93 | 186 | 95 |

Table 3: Novel Catalytic Systems for Thioester Formation

Iron-based catalytic systems represent a particularly promising development, offering high yields under solvent-free conditions [6] [7]. Iron trichloride hexahydrate catalyzes thioester formation through a mechanism involving coordination of both the carboxylic acid and thiol substrates, facilitating condensation while minimizing side reactions. The solvent-free approach eliminates purification complications and reduces environmental impact.

Ruthenium-acridine complexes demonstrate exceptional performance under elevated pressure conditions, achieving 95% yield with 98% selectivity in just 2 hours [8]. These systems operate through a unique hydrogenation-dehydrogenation mechanism that enables efficient thioester formation under controlled conditions. The high turnover numbers indicate excellent catalyst efficiency and potential for industrial scaling.

Palladium-catalyzed systems offer a balance between activity and selectivity, particularly in the presence of phosphine ligands such as diphenylphosphinopropane [9]. These catalysts enable carbonylative coupling reactions that directly construct the thioester functionality from simpler precursors.

Enzymatic approaches using lipase CAL-B provide exceptional selectivity and environmental compatibility [10] [11]. The biocatalytic mechanism involves transesterification reactions that proceed under mild conditions with minimal side product formation. Extended reaction times represent the primary limitation, though the superior selectivity often justifies this constraint for specialized applications.

Purification Strategies and Yield Maximization

Effective purification constitutes a critical component of thioglycolic acid n-octyl ester synthesis, directly impacting both yield recovery and product quality. Multiple purification strategies have been developed to address the specific challenges associated with thioester compounds.

| Purification Method | Conditions | Recovery Yield (%) | Purity Achievement (%) | Processing Time (h) | Cost Factor | Scalability |

|---|---|---|---|---|---|---|

| Distillation | 124°C/4 mmHg | 92 | 98 | 3 | Low | Excellent |

| Column Chromatography | SiO₂, EtOAc/Hexane 1:8 | 88 | 94 | 5 | Medium | Good |

| Crystallization | MeOH at -20°C | 85 | 96 | 12 | High | Limited |

| Liquid-Liquid Extraction | H₂O/EtOAc | 90 | 89 | 2 | Low | Excellent |

| Ion Exchange | Basic resin | 95 | 97 | 4 | Medium | Good |

Table 4: Purification Strategies and Yield Maximization

Vacuum distillation emerges as the preferred purification method for industrial applications, offering high recovery yields and excellent purity with minimal processing time [3] [12]. The reduced pressure conditions prevent thermal decomposition while enabling efficient separation based on boiling point differences. The characteristic boiling point of 124°C at 4 mmHg provides a clear separation from reactants and typical impurities.

Ion exchange purification represents an innovative approach particularly suited for removing acid catalysts and ionic impurities [1] [13]. Basic ion exchange resins effectively scavenge residual acids and metal catalysts, achieving high purity levels without extensive processing times. This method proves especially valuable when transitioning from laboratory to industrial scale operations.

Column chromatographic purification provides the highest selectivity for analytical and specialized applications [14] [15]. Silica gel with ethyl acetate/hexane mobile phases enables precise separation of structural isomers and closely related compounds. However, the moderate scalability limits its application to high-value products or research quantities.

Crystallization techniques offer excellent purification for compounds exhibiting suitable crystalline properties [16]. Low-temperature crystallization from methanol provides high purity products, though the extended processing times and limited scalability restrict its industrial applicability.

| Parameter | Optimal Range | Impact on Yield | Impact on Selectivity | Critical Threshold | Recommended Value |

|---|---|---|---|---|---|

| Temperature | 80-90°C | High | Medium | <75°C: Low yield | 85°C |

| Catalyst Loading | 1.0-2.5 mol% | Medium | High | >3 mol%: Side reactions | 1.5 mol% |

| Acid:Alcohol Ratio | 1:1.1-1:1.5 | High | Medium | >1:2: Poor economy | 1:1.2 |

| Reaction Time | 6-10 h | Medium | Low | >12 h: Degradation | 8 h |

| Water Removal Rate | 15-20 mL/h | Very High | High | <10 mL/h: Incomplete | 18 mL/h |

Table 5: Process Parameter Optimization Guidelines

Systematic optimization of reaction parameters reveals water removal rate as the most critical factor influencing yield, with impact classifications ranging from medium to very high across different variables [4] [5]. Temperature optimization balances reaction kinetics with thermal stability, establishing 85°C as the optimal operating point that maximizes yield without inducing degradation.

| Method | Overall Yield (%) | Reaction Time (h) | Energy Consumption | Environmental Impact | Cost Effectiveness | Industrial Viability |

|---|---|---|---|---|---|---|

| Classical Fischer | 82 | 8.0 | Medium | Medium | High | Excellent |

| Azeotropic Enhanced | 94 | 6.0 | High | High | Medium | Good |

| Novel Catalytic | 95 | 2.0 | Low | Low | Low | Developing |

| Enzymatic | 93 | 48.0 | Low | Very Low | Medium | Limited |

| Microwave-Assisted | 89 | 1.5 | Very Low | Low | High | Emerging |

Table 6: Comparative Analysis of Thioglycolic Acid n-Octyl Ester Synthesis Methods

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic